

Comparative study of (-)-Pinoresinol 4-O-glucoside from different plant sources

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Compound of Interest

Compound Name: (-)-Pinoresinol 4-O-glucoside

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A Comparative Analysis of **(-)-Pinoresinol 4-O-glucoside** from Diverse Botanical Origins

(-)-Pinoresinol 4-O-glucoside, a notable lignan glycoside, has attracted considerable scientific attention for its wide-ranging pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-hyperglycemic properties.[1][2] This comparison guide offers an objective analysis of **(-)-pinoresinol 4-O-glucoside** derived from various plant sources, presenting supporting experimental data for researchers, scientists, and professionals in drug development. The guide details the yield of this bioactive compound from different plants, outlines comprehensive experimental protocols for its extraction and quantification, and illustrates a key signaling pathway associated with its biological effects.

Quantitative Analysis of (-)-Pinoresinol 4-O-glucoside Content

The concentration of **(-)-pinoresinol 4-O-glucoside** varies significantly across different plant species and even between different parts of the same plant. The extraction methodology employed also plays a crucial role in the final yield. The following table summarizes the reported quantitative data from several botanical sources.

Plant Source	Family	Plant Part Used	Extraction Method	Yield/Content of (-)-Pinoresinol 4-O-glucoside
Prunus domestica (Prune)[3]	Rosaceae	Dried Fruits	Methanol Maceration	~0.0025% (700 mg from 28 kg) [3]
Taxus × media[2]	Taxaceae	Needles	Methanolic Extraction	0.81 ± 0.05 mg/g dry weight (glycosidically bound)[2]
Taxus × media[2]	Taxaceae	In vitro Shoots	Methanolic Extraction	0.51-0.53 mg/g dry weight (glycosidically bound)[2]
Pandanus tonkinensis[3]	Pandanaceae	Fruits	Not Specified	0.0250-0.0435 mg/g of dried fruit[3]
Cinnamomum sp. (Cinnamon) [2]	Lauraceae	Not Specified	Not Specified	~0.0000325% (2.6 mg from 8 kg)[2]
Forsythia × intermedia[4]	Oleaceae	Cell Suspension Culture	Not Specified	0.6-0.8 mg/g dry weight[4]
Eucommia ulmoides (Du-Zhong)[5][6]	Eucommiaceae	Bark	Not Specified	Identified as a constituent; quantitative data variable[5][6]
Valeriana officinalis (Valerian)[3][7]	Valerianaceae	Roots	Not Specified	Identified as a constituent; quantitative data not readily available[3][7]

Lonicera japonica (Honeysuckle)[3]	Caprifoliaceae	Caulis (Stem)	Not Specified	Identified as a constituent; quantitative data not readily available[3]
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Detailed Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of **(-)-pinoresinol 4-O-glucoside** from plant materials.

Protocol 1: Extraction and Isolation by Maceration and Column Chromatography

This protocol is a widely used method for obtaining **(-)-pinoresinol 4-O-glucoside**, particularly from dried plant material like prunes.[3]

1. Plant Material Preparation:

- Ensure the selected plant material (e.g., dried fruits, leaves, or bark) is clean and free from foreign matter.
- Grind the material into a coarse powder to increase the surface area for efficient extraction. [2]

2. Extraction:

- Macerate the powdered plant material in methanol (a common solvent ratio is 1:10 w/v) at room temperature (approximately 25°C).[3][8]
- The maceration process should continue until the plant material is exhausted, which may take several hours to days with occasional stirring.[2][8]
- Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.[2][3]

3. Purification by Column Chromatography:

- The crude extract can be further purified using column chromatography. Polyamide or silica gel columns are commonly employed.[2]
- For polyamide column chromatography, the crude extract is dissolved in a minimal amount of the initial mobile phase (e.g., water) and loaded onto the column.[2]
- The column is then eluted with a gradient of solvents, typically starting with water and gradually increasing the proportion of methanol.[2]
- Fractions are collected and monitored for the presence of the target compound using Thin Layer Chromatography (TLC).
- Fractions containing pure **(-)-pinoresinol 4-O-glucoside** are combined and the solvent is evaporated to yield the isolated compound.[2]

4. Structure Confirmation:

- The identity and purity of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of **(-)-pinoresinol 4-O-glucoside** in plant extracts.[9]

1. Instrumentation and Materials:

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]
- Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
- Chemicals and Reagents: **(-)-Pinoresinol 4-O-glucoside** reference standard (>98% purity), HPLC grade acetonitrile, methanol, and analytical grade acetic acid.[9]

2. Preparation of Standard Solutions:

- Prepare a primary stock solution of the **(-)-pinoresinol 4-O-glucoside** reference standard (e.g., 1 mg/mL) in methanol.[9]
- From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 5 to 200 µg/mL) by serial dilution with the mobile phase.[8]

3. Sample Preparation:

- Accurately weigh a known amount of the dried plant extract.
- Dissolve the extract in the initial mobile phase solvent.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]

4. HPLC Conditions:

- Mobile Phase: A gradient elution is typically used, consisting of (A) 0.1% acetic acid in water and (B) acetonitrile. A common gradient might start with a high percentage of A and gradually increase the percentage of B over the run time.
- Flow Rate: A typical flow rate is 1.0 mL/min.[8]
- Detection Wavelength: The UV detector is set to a wavelength where **(-)-pinoresinol 4-O-glucoside** shows maximum absorbance, which is around 228 nm or 280 nm.
- Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

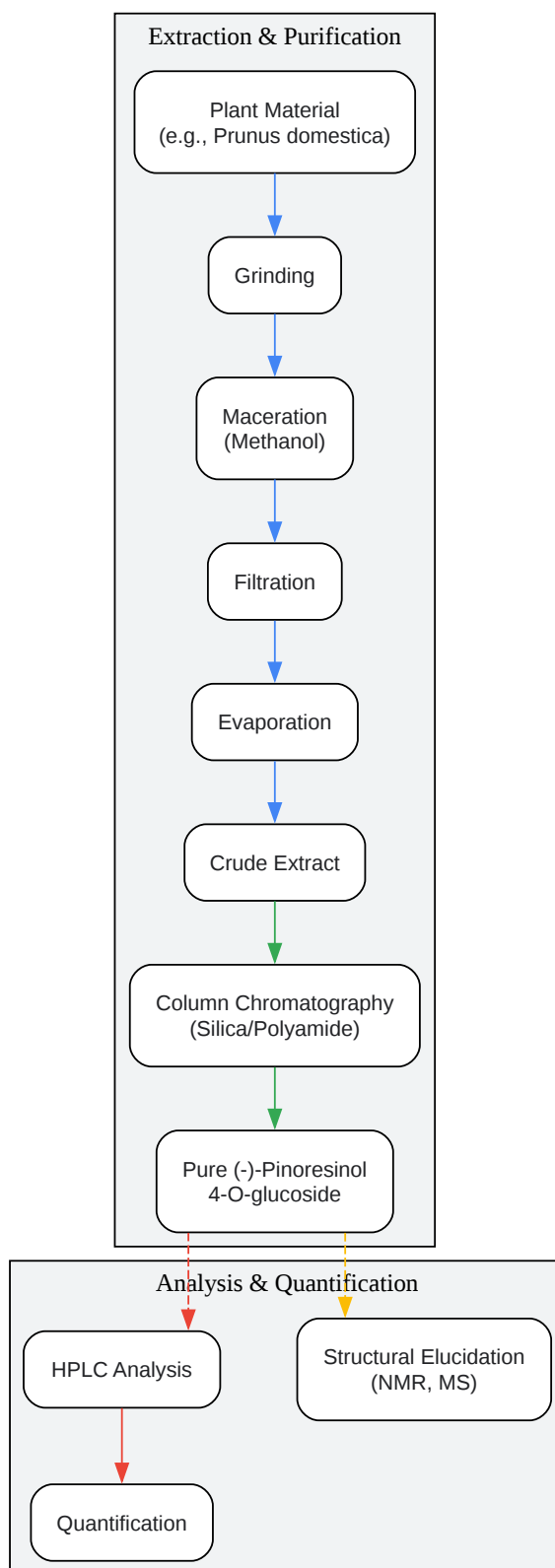
5. Quantification:

- Inject both the standard solutions and the sample solutions into the HPLC system.
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of **(-)-pinoresinol 4-O-glucoside** in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

(-)-Pinoresinol 4-O-glucoside and its aglycone, pinoresinol, exhibit their biological effects by modulating several key cellular signaling pathways. These pathways are central to inflammation, oxidative stress, and cell growth.^[1] The anti-inflammatory and neuroprotective activities are partly mediated by the influence on the NF- κ B and Nrf2/HO-1 signaling pathways.^[1] Furthermore, pinoresinol has been shown to interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the activation of the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth and proliferation.^[1]

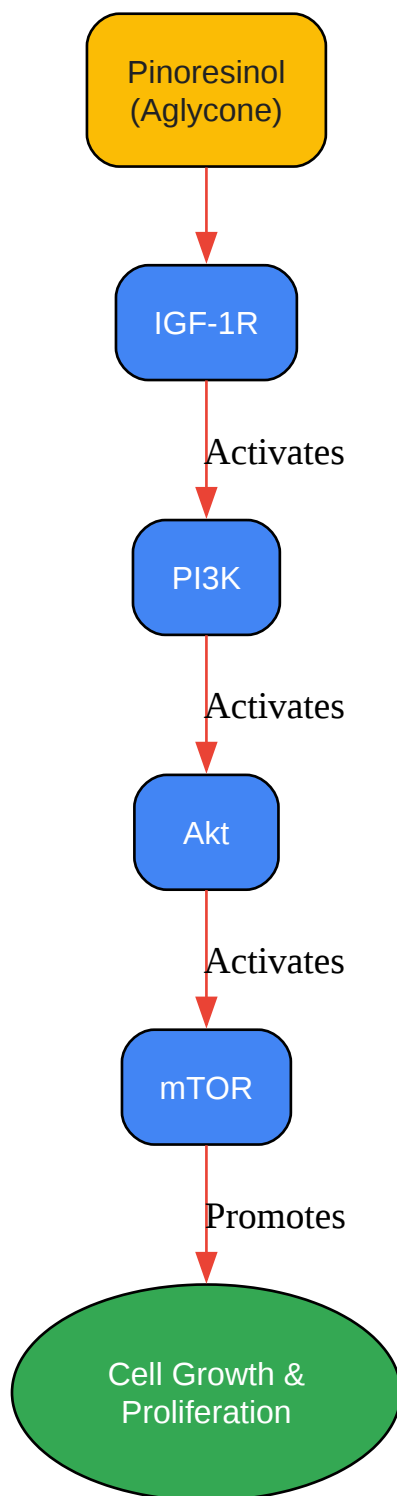
Below is a diagram illustrating the general experimental workflow for the extraction and analysis of **(-)-pinoresinol 4-O-glucoside**.



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Caption: General workflow for extraction and analysis of **(-)-Pinoresinol 4-O-glucoside**.

The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway, which can be activated by the aglycone of **(-)-pinoresinol 4-O-glucoside**.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway activated by Pinosresinol.

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